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Compound of Interest

Compound Name:
4-Methylenepiperidine

hydrobromide

Cat. No.: B3262155 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the

Spectroscopic Confirmation of 4-Methylenepiperidine Hydrobromide and Related Structures.

This guide provides a comparative analysis of spectroscopic data to aid in the structural

confirmation of 4-Methylenepiperidine hydrobromide, a key intermediate in the synthesis of

various pharmaceutical compounds. Due to the limited availability of a complete public dataset

for 4-Methylenepiperidine hydrobromide, this guide utilizes data from its hydrochloride salt

and the closely related compound, 4-Methylpiperidine, for a comprehensive comparison. The

methodologies for obtaining this data are also detailed to ensure reproducibility and accurate

analysis.

Comparison of Spectroscopic Data
The structural elucidation of 4-Methylenepiperidine hydrobromide relies on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of

the expected and available data for 4-Methylenepiperidine hydrobromide and its analogs.
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Spectroscopic Data
4-
Methylenepiperidin
e Hydrobromide

4-
Methylenepiperidin
e Hydrochloride

4-Methylpiperidine

¹H NMR

Data not publicly

available. Expected

signals: vinyl protons

(~4.8-5.0 ppm), allylic

protons, and

piperidine ring

protons.

δ (ppm) in DMSO-d₆:

11.35 (1H, s, NH),

4.87 (2H, s, =CH₂),

3.40 (2H, m), 2.87

(2H, m), 2.58 (2H, m),

2.40 (2H, m).[1]

δ (ppm) in CDCl₃:

3.03 (2H, dt), 2.57

(2H, td), 1.61 (2H, d),

1.45 (1H, m), 1.08

(2H, qd), 0.92 (3H, d).

¹³C NMR

Data not publicly

available. Expected

signals: quaternary

olefinic carbon, vinyl

carbon (~100-110

ppm), and piperidine

ring carbons.

Data not publicly

available.

δ (ppm) in CDCl₃:

53.6, 46.5, 34.9, 31.2,

22.5.

IR (cm⁻¹)

Data not publicly

available. Expected

peaks: C=C stretch

(~1650 cm⁻¹), =C-H

stretch (~3080 cm⁻¹),

N-H stretch (broad,

~2700-3000 cm⁻¹ for

amine salt).

Data not publicly

available.

Solid (KBr disc):

Broad N-H stretch, C-

H stretching and

bending vibrations.

Mass Spec (m/z)

Data not publicly

available. Expected

[M+H]⁺ for the free

base (C₆H₁₁N) at

98.09.

Data not publicly

available. Expected

[M+H]⁺ for the free

base (C₆H₁₁N) at

98.09.

M⁺ at 99.17.

Note: The data for 4-Methylpiperidine is provided as a reference for a saturated piperidine ring

system to highlight the expected differences in the spectroscopic signatures introduced by the

exocyclic methylene group in 4-Methylenepiperidine salts.
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Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. Below are

generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) for the

free base.

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in

positive ion mode to observe the protonated molecule [M+H]⁺.

GC-MS: If analyzing the free base, inject the sample onto a GC column to separate it from

impurities before it enters the mass spectrometer for ionization (typically by Electron

Impact - EI).

Visualizing the Synthesis Workflow
The synthesis of 4-Methylenepiperidine hydrobromide typically involves a Wittig reaction on

a protected 4-piperidone derivative, followed by deprotection and salt formation. The following

diagram illustrates a general synthetic workflow.

Caption: A generalized three-step synthesis of 4-Methylenepiperidine hydrobromide.

Logical Relationship in Spectroscopic Analysis
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The process of confirming the structure of 4-Methylenepiperidine hydrobromide through

spectroscopic analysis follows a logical progression of data interpretation.

Caption: The interplay of different spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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